4-Methoxyphenylphosphonic Dichloride
Overview
Description
4-Methoxyphenylphosphonic Dichloride: is an organophosphorus compound with the molecular formula C7H7Cl2O2P and a molecular weight of 225.01 g/mol . It is also known by its IUPAC name, This compound . This compound is typically a colorless to light yellow liquid and is known for its reactivity due to the presence of two chlorine atoms attached to the phosphorus atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyphenylphosphonic Dichloride can be synthesized through the reaction of 4-methoxyphenol with phosphorus trichloride in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
4-Methoxyphenol+Phosphorus Trichloride→4-Methoxyphenylphosphonic Dichloride+Hydrogen Chloride
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenylphosphonic Dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols to form corresponding phosphonates, phosphoramidates, or phosphonothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxyphenylphosphonic acid and hydrogen chloride.
Common Reagents and Conditions:
Alcohols: React with this compound under basic conditions to form phosphonates.
Amines: React under mild conditions to form phosphoramidates.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products:
Phosphonates: Formed from the reaction with alcohols.
Phosphoramidates: Formed from the reaction with amines.
4-Methoxyphenylphosphonic Acid: Formed from hydrolysis.
Scientific Research Applications
4-Methoxyphenylphosphonic Dichloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methoxyphenylphosphonic Dichloride involves its reactivity with nucleophiles due to the presence of electrophilic phosphorus atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function . This reactivity is exploited in various applications, including enzyme inhibition studies and the synthesis of bioactive molecules .
Comparison with Similar Compounds
- 4-Methoxyphenylphosphonic Acid
- 4-Methoxyphenylphosphonothioic Dichloride
- 4-Methoxyphenylphosphoramidic Dichloride
Comparison: 4-Methoxyphenylphosphonic Dichloride is unique due to its high reactivity and versatility in forming various derivatives through substitution reactions. Compared to its analogs, it offers a broader range of applications in synthetic chemistry and biological studies .
Properties
IUPAC Name |
1-dichlorophosphoryl-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2O2P/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFIFCKKPQFWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191069 | |
Record name | Phosphonic dichloride, (p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37632-18-1 | |
Record name | P-(4-Methoxyphenyl)phosphonic dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37632-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic dichloride, (p-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037632181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic dichloride, (p-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxyphenylphosphonic Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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